molecular formula C9H17N3O3S2 B2680766 N-(2-Hydroxy-4-methylsulfanylbutyl)-1-methylpyrazole-4-sulfonamide CAS No. 2320422-29-3

N-(2-Hydroxy-4-methylsulfanylbutyl)-1-methylpyrazole-4-sulfonamide

Katalognummer: B2680766
CAS-Nummer: 2320422-29-3
Molekulargewicht: 279.37
InChI-Schlüssel: LBRCZMBOKILDQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Hydroxy-4-methylsulfanylbutyl)-1-methylpyrazole-4-sulfonamide, commonly known as HET0016, is a selective inhibitor of 20-HETE synthesis. It is a pyrazole derivative that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and cardiovascular diseases.

Wirkmechanismus

HET0016 selectively inhibits the synthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator. 20-HETE is synthesized by the cytochrome P450 enzyme system and is involved in the regulation of blood pressure, renal function, and vascular tone. By inhibiting the synthesis of 20-HETE, HET0016 reduces vasoconstriction and inflammation, leading to its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects
HET0016 has been shown to have various biochemical and physiological effects. It reduces blood pressure in hypertensive rats by inhibiting the synthesis of 20-HETE, a potent vasoconstrictor. HET0016 also protects against ischemic injury in the heart and brain by reducing inflammation and oxidative stress. In cancer cells, HET0016 inhibits cell growth and proliferation by inducing apoptosis and cell cycle arrest.

Vorteile Und Einschränkungen Für Laborexperimente

HET0016 has several advantages for lab experiments. It is a selective inhibitor of 20-HETE synthesis, which allows for the study of the specific effects of 20-HETE in various diseases. HET0016 has also been shown to have low toxicity and is well-tolerated in animal studies. However, HET0016 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not fully understood. Additionally, the synthesis of HET0016 is a multi-step process that requires careful handling and purification, which may limit its availability for some researchers.

Zukünftige Richtungen

For the study of HET0016 include the development of analogs and the study of its long-term effects and potential side effects.

Synthesemethoden

The synthesis of HET0016 involves the reaction of 4-chloropyrazole with 2-hydroxy-4-methylsulfanylbutylamine in the presence of triethylamine. The resulting product is then treated with sulfamic acid to obtain the final product, HET0016. The synthesis of HET0016 is a multi-step process that requires careful handling and purification to obtain a high yield of the final product.

Wissenschaftliche Forschungsanwendungen

HET0016 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells, reduce blood pressure in hypertensive rats, and protect against ischemic injury in the heart and brain. HET0016 has also been studied for its potential role in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3S2/c1-12-7-9(6-10-12)17(14,15)11-5-8(13)3-4-16-2/h6-8,11,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRCZMBOKILDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.